![molecular formula C24H24N2O4S B4616464 3-[({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4616464.png)

3-[({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

説明

The study of bicyclic compounds and amino acids plays a crucial role in organic chemistry, providing foundational insights into drug design, materials science, and synthetic methodology. These compounds' unique structures offer diverse reactivity patterns and physical properties, making them subjects of intense research.

Synthesis Analysis

Synthesis of bicyclic amino acids and derivatives often involves complex organic reactions, including cycloadditions, ring expansions, and stereocontrolled functionalizations. For instance, the ε-amino acids based on a bicyclic skeleton, such as bicyclo[3.3.0]octane-5-amino-1-carboxylic acids, are prepared using the catalytic Pauson-Khand reaction, showcasing the intricate methodologies employed in creating these compounds (Yeo et al., 2006).

Molecular Structure Analysis

The molecular structure of bicyclic compounds is characterized by their rigid frameworks, which influence their chemical reactivity and physical properties. X-ray crystallography studies, such as those on cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid, provide detailed insights into their conformational preferences and spatial arrangements (Korp et al., 1983).

Chemical Reactions and Properties

Bicyclic amino acids undergo a variety of chemical reactions, including Diels–Alder cycloadditions, which have been used to synthesize enantiopure bicyclic β-amino acids. These reactions demonstrate the compounds' versatility in synthetic chemistry and their potential for creating complex molecular architectures (Songis et al., 2007).

Physical Properties Analysis

The physical properties of bicyclic compounds, including melting points, solubility, and crystallinity, are significantly influenced by their molecular structure. The synthesis and characterization of new photosensitive and optically active poly(amide–imide)s from N,N'-(bicyclo[2,2,2]oct-7-ene-tetracarboxylic)-bis-L-amino acids highlight the importance of structural features in determining these materials' physical properties (Faghihi et al., 2010).

Chemical Properties Analysis

The chemical properties, such as acidity and reactivity towards nucleophiles, of bicyclic amino acids and related compounds, are pivotal for their applications in synthesis and drug design. Studies on the acidities of 4-substituted benzoic, bicyclo[2.2.2]oct-1-yl, and bicyclo[2.2.2]oct-2-enyl carboxylic acids illustrate the subtle balance between steric and electronic effects within these molecules (Koppel et al., 1993).

科学的研究の応用

Synthesis and Reactivity

Research has explored the synthesis and reactivity of bicyclic and tricyclic compounds derived from tartaric acid and α-amino acids, indicating a broad interest in conformationally constrained dipeptide isosteres. These compounds, such as 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, serve as valuable tools in medicinal chemistry and drug design, offering conformational rigidity that can enhance specificity and efficacy in drug-receptor interactions (Guarna et al., 1999).

Conformationally Constrained Amino Acids

The development of conformationally constrained tryptophan derivatives and other amino acid analogues is a significant area of research. These compounds, including various bicyclic amino acids, are synthesized to study peptide and peptoid conformation, potentially leading to novel peptidomimetics or therapeutic agents (Horwell et al., 1994). Such research underscores the importance of structural design in enhancing biological activity and stability.

Material Science Applications

In material science, bicyclic compounds have been incorporated into the backbone of polymers to impart unique properties such as thermal stability and optoelectronic functionality. For example, poly(ether-amide-imide)s containing bicyclo segments in the main chain exhibit high thermal stability and organosolubility, making them suitable for advanced material applications (Faghihi et al., 2010).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds based on bicyclic skeletons, such as pyrimidinones and thienopyrimidines, is crucial for developing new pharmaceuticals and agrochemicals. These compounds often exhibit significant biological activity, and their synthesis involves innovative multi-component reactions and cyclization strategies (Neumann et al., 2002).

特性

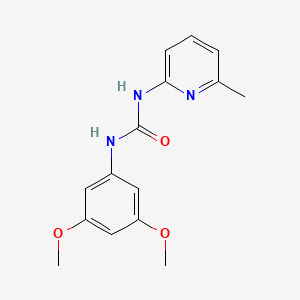

IUPAC Name |

3-[[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c27-21(18-14-6-8-15(9-7-14)19(18)24(29)30)26-23-20(22(28)25-16-10-11-16)17(12-31-23)13-4-2-1-3-5-13/h1-6,8,12,14-16,18-19H,7,9-11H2,(H,25,28)(H,26,27)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUPJQHHHODLRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(SC=C2C3=CC=CC=C3)NC(=O)C4C5CCC(C4C(=O)O)C=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-tert-butylbenzyl)oxy]-3-(3-nitrophenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4616386.png)

![2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-N-cyclopentylhydrazinecarbothioamide](/img/structure/B4616396.png)

![2-phenyl-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B4616400.png)

![2-(2,4-dichlorophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4616404.png)

![2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4616424.png)

![N-[3-(2-chlorophenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4616426.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4616440.png)

![3-(4-isopropylphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4616442.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B4616462.png)

![ethyl 4-[6-oxo-7-(2-thienylmethylene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4616471.png)

![3-methyl-5-oxo-5-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}pentanoic acid](/img/structure/B4616476.png)

![1-(1H-indol-3-yl)-2-[4-(2-quinolinyl)-1-piperazinyl]ethanone dihydrochloride](/img/structure/B4616481.png)